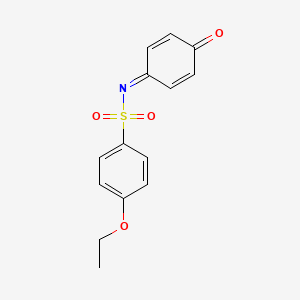![molecular formula C17H20BrNO3S B12557858 4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide CAS No. 145004-92-8](/img/structure/B12557858.png)
4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromomethyl group, a tert-butoxy group, and a sulfonamide group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide typically involves the bromination of a biphenyl precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The biphenyl precursor is mixed with the brominating agent and solvent, and the mixture is passed through a reactor under controlled temperature and pressure conditions. This method ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The sulfonamide group can interact with active sites of enzymes, further enhancing its inhibitory effects. These interactions disrupt normal cellular processes, making the compound useful in studying biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethylbiphenyl: Lacks the tert-butoxy and sulfonamide groups, making it less versatile in chemical reactions.
4-Bromomethyl-2-cyanobiphenyl: Contains a cyano group instead of the sulfonamide group, leading to different reactivity and applications.
4-Bromomethyl-2-carboxybiphenyl:
Uniqueness
4’-(Bromomethyl)-N-tert-butoxy[1,1’-biphenyl]-2-sulfonamide is unique due to the combination of its functional groups. The presence of the bromomethyl group allows for versatile substitution reactions, while the sulfonamide group provides additional sites for interaction with biological molecules. The tert-butoxy group enhances the compound’s stability and solubility in organic solvents, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
145004-92-8 |
|---|---|
Formule moléculaire |
C17H20BrNO3S |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-17(2,3)22-19-23(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12H2,1-3H3 |
Clé InChI |
MIAQFTDWFRYIHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
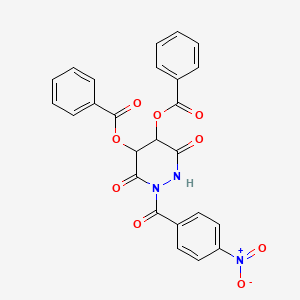
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
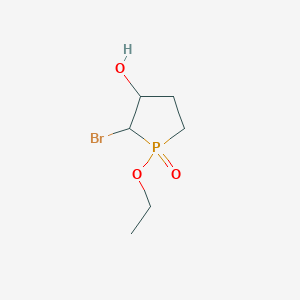
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
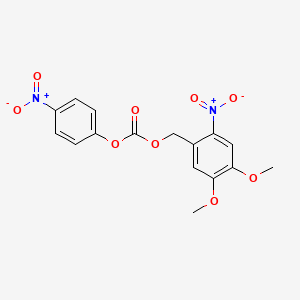

![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
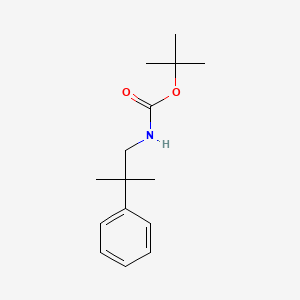
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
